molecular formula C26H28O15 B1668447 Carlinoside CAS No. 59952-97-5

Carlinoside

Cat. No. B1668447
CAS RN: 59952-97-5
M. Wt: 580.5 g/mol
InChI Key: XBGYTZHKGMCEGE-VYUBKLCTSA-N
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Description

Carlinoside is a flavone glycoside . It is derived from the herbs of Lespedeza bicolor Turcz . It has a molecular formula of C26H28O15 and a molecular weight of 580.5 g/mol . Carlinoside has been found to have hepatoprotective efficiency .


Molecular Structure Analysis

The molecular structure of Carlinoside can be represented by the SMILES string: OC1=C([C@@H]2OC@@HC@H[C@H]2O)CO)C(O)=C(C(C=C(C3=CC(O)=C(O)C=C3)O4)=O)C4=C1[C@H]5C@@HCO5)O)O .


Chemical Reactions Analysis

Carlinoside reduces hepatic bilirubin accumulation by stimulating bilirubin-UGT activity .


Physical And Chemical Properties Analysis

Carlinoside is a powder . It has a molecular weight of 580.49 .

Scientific Research Applications

Hepatoprotective Agent

Carlinoside has been identified as a flavone glycoside with significant hepatoprotective efficiency . It is known to reduce hepatic bilirubin accumulation by stimulating bilirubin-UGT activity through Nrf2 gene expression, which can be beneficial in treating hyperbilirubinemia caused by liver dysfunction .

Anti-Hepatitis Potential

Research indicates that Carlinoside has excellent curative potential in hepatitis. Its concentrations, however, are greatly variable depending on locality, which suggests a need for further research into its medicinal use .

Virtual Screening Candidate for Mpro Inhibition

Carlinoside has been identified through molecular docking as a potential candidate against Mpro, a protease essential for the replication of certain viruses. This suggests its potential application in antiviral therapies following further experimental validation .

Nutrient Management in Agriculture

Studies have explored the impact of edaphic factors and nutrient management on the hepatoprotective efficiency of Carlinoside purified from pigeon pea leaves. This highlights its relevance in agricultural practices and the potential to enhance its medicinal properties through cultivation techniques .

Pharmacological Research

Carlinoside’s pharmacological properties are being studied for its role in stimulating gene expression related to liver health and function. This opens avenues for research into genetic interventions and therapies for liver-related diseases .

Chemical Property Analysis

As a chemical compound, Carlinoside’s structure and properties are of interest in various chemical analyses, which can lead to a deeper understanding of its interactions and potential applications beyond the medical field .

Future Directions

There is a substantial research gap regarding the medicinal use of Carlinoside, as its concentrations are greatly variable depending on locality . Therefore, future research could focus on exploring the potential therapeutic applications of Carlinoside and ways to increase its abundance for medicinal use.

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)15-19(34)14-10(30)4-12(7-1-2-8(28)9(29)3-7)40-24(14)16(20(15)35)25-22(37)17(32)11(31)6-39-25/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGYTZHKGMCEGE-VYUBKLCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208666
Record name 4H-1-Benzopyran-4-one, 8-alpha-L-arbinopyranosyl-2-(3,4-dihydroxyphenyl)-6-beta-D-gucopyranosyl-5,7-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carlinoside

CAS RN

59952-97-5
Record name Carlinoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59952-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carlinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059952975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 8-alpha-L-arbinopyranosyl-2-(3,4-dihydroxyphenyl)-6-beta-D-gucopyranosyl-5,7-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

A: Carlinoside is a flavone C-glycoside primarily found in plants like Bryophyllum pinnatum, Catananche caerulea, Cajanus cajan, and Eranthis longistipitata. [, , , ] It is characterized as luteolin-6-C-glucoside-8-C-arabinoside. []

A: The molecular formula of Carlinoside is C27H30O15. Its molecular weight is 594.5 g/mol. []

A: Research suggests Carlinoside might possess antioxidant, anticholinesterase, and hepatoprotective properties. [, , ] A study indicated its potential in reducing bilirubin accumulation in the liver by stimulating bilirubin-UGT activity through Nrf2 gene expression. []

A: Molecular docking studies reveal that Carlinoside interacts with key amino acid residues of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) through hydrogen bonds, suggesting its potential as a cholinesterase inhibitor. []

A: While research is preliminary, Carlinoside's potent anticholinesterase and antioxidant activity suggests potential for further investigation as a treatment for oxidative damage and cholinergic dysfunction associated with Alzheimer's disease. []

A: In Cajanus cajan (pigeon pea), Carlinoside content was significantly increased under vermicompost treatment. This finding is noteworthy as Carlinoside is known to influence bilirubin levels, suggesting a potential role in plant health and response to specific soil conditions. [, ]

A: While not extensively studied for antiviral activity, Carlinoside was among the top candidates identified in a virtual screening study targeting the main protease (Mpro) of SARS-CoV-2, suggesting a possible avenue for further research. []

A: Various techniques, including UPLC-PDA-MS2, LC-HRMS, and UHPLC-PDA-MS have been employed to identify and characterize Carlinoside in plant extracts. [, , , ]

A: While specific SAR studies on Carlinoside are limited, research on related flavone C-glycosides suggests that the position and type of sugar moieties significantly impact their biological activities. [] Further research is needed to elucidate the SAR of Carlinoside specifically.

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